molecular formula C17H22N2O3S B6501087 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide CAS No. 954592-13-3

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B6501087
CAS No.: 954592-13-3
M. Wt: 334.4 g/mol
InChI Key: IFQOJHNDJIJYRJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide is a benzamide derivative featuring a dimethylaminoethyl-thiophene moiety and 2,3-dimethoxybenzamide backbone. The 2,3-dimethoxy groups may enhance solubility and influence electronic properties .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)14(12-8-9-23-11-12)10-18-17(20)13-6-5-7-15(21-3)16(13)22-4/h5-9,11,14H,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOJHNDJIJYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Key Substituents Functional Groups Molecular Features
Target Compound 2,3-Dimethoxybenzamide, thiophen-3-yl, dimethylaminoethyl Amide, methoxy, tertiary amine Sulfur-containing heterocycle
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, methyl N,O-bidentate directing group
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole, 4-methylbenzamide Amide, thiazole, methoxy Planar heterocyclic system
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etohexamid) 2,4-Dichlorophenyl, ethoxymethoxy Amide, chloro, ether Chlorinated aromatic system

Key Observations :

  • The target compound’s thiophene ring distinguishes it from chlorine-substituted analogs (e.g., etobenzanid) and oxygen/nitrogen heterocycles (e.g., dihydrothiazole in ). Thiophene’s electron-rich nature may enhance π-π interactions in biological targets.
  • Compared to etobenzanid’s chlorophenyl group , the target’s methoxy groups reduce hydrophobicity, which may influence pharmacokinetics .

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